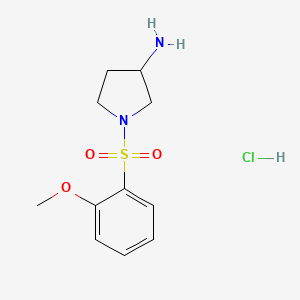

1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-methoxyphenyl)sulfonylpyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S.ClH/c1-16-10-4-2-3-5-11(10)17(14,15)13-7-6-9(12)8-13;/h2-5,9H,6-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTCPCMIIYPOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxyaniline and chlorosulfonic acid.

Formation of Sulfonyl Chloride: The reaction of 2-methoxyaniline with chlorosulfonic acid results in the formation of 2-methoxybenzenesulfonyl chloride.

Amination: The sulfonyl chloride is then reacted with pyrrolidin-3-amine to form the target compound.

Acidification: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are employed to ensure the purity of the final product. Continuous flow reactors and automated systems are often used to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonyl oxides and sulfones.

Reduction Products: Reduced amines and alcohols.

Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Medicinal Chemistry Applications

1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-amine hydrochloride is primarily studied for its potential as a leukotriene receptor antagonist . Leukotrienes are inflammatory mediators implicated in various diseases, including asthma and allergic rhinitis. By inhibiting these receptors, the compound may help reduce inflammation and alleviate symptoms associated with these conditions .

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Asthma Treatment | Inhibition of leukotriene receptors to reduce bronchoconstriction |

| Allergic Rhinitis | Mitigation of allergic responses through receptor antagonism |

| Anti-inflammatory | Potential use in conditions characterized by chronic inflammation |

Biological Research Applications

In biological studies, this compound has been evaluated for its effects on various cellular pathways. Research indicates that it may modulate signaling pathways linked to cell proliferation and apoptosis, making it a candidate for further investigation in cancer research . The sulfonamide group is particularly notable for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Cell Proliferation Inhibition

A study conducted on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, highlighting its potential role as an anticancer agent .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions starting from suitable precursors.

- Sulfonylation Reaction: Introduction of the 2-methoxyphenylsulfonyl group is performed using sulfonyl chlorides.

- Hydrochloride Salt Formation: The final product is often converted to its hydrochloride salt for enhanced solubility and stability.

These synthetic pathways are crucial for producing high-purity compounds necessary for biological testing and therapeutic applications .

Mechanism of Action

The mechanism by which 1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. Additionally, it may interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Substituent Effects

- 1-((2-Nitrophenyl)sulfonyl)pyrrolidin-3-amine hydrochloride (CAS 346421-67-8): Replacing methoxy with nitro introduces electron-withdrawing effects, increasing molecular weight (307.76 g/mol vs.

- (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride (CAS 1233860-34-8): The pyridine ring and nitro group may enhance hydrogen-bonding capacity and solubility (MW 244.68 g/mol) .

Linker Group Variations

- 1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (CAS 1461705-18-9): A benzoyl linker replaces sulfonyl, reducing molecular weight (244.7 g/mol) and possibly decreasing polarity .

- 1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (CAS 1461707-83-4): Positional isomerism (3-fluoro vs. 2-methoxy) could modulate steric interactions in target binding .

Core Heterocycle Modifications

- HBK Series (HBK14-HBK19): Piperazine-based compounds with phenoxyalkoxy chains highlight how core heterocycle changes (e.g., piperazine vs. pyrrolidine) influence scaffold utility in medicinal chemistry .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituent/Linker | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|---|

| 1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-amine HCl | Pyrrolidine | 2-Methoxyphenyl sulfonyl | ~288.75* | - | Electron-donating methoxy |

| 1-((2-Nitrophenyl)sulfonyl)pyrrolidin-3-amine HCl | Pyrrolidine | 2-Nitrophenyl sulfonyl | 307.76 | 346421-67-8 | Electron-withdrawing nitro |

| (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine HCl | Pyrrolidine | 5-Nitropyridinyl | 244.68 | 1233860-34-8 | Heteroaromatic pyridine |

| 1-(2-Fluorobenzoyl)pyrrolidin-3-amine HCl | Pyrrolidine | 2-Fluorobenzoyl | 244.70 | 1461705-18-9 | Carbonyl linker |

| Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine HCl | Piperidine | Thiophene-2-sulfonyl | - | - | Sulfonyl-heterocyclic linker |

*Estimated based on molecular formula C₁₁H₁₅ClN₂O₃S.

Implications of Structural Differences

- Solubility : Hydrochloride salts improve aqueous solubility, critical for in vitro assays. Piperidine/thiophene derivatives (e.g., ) may offer better lipid solubility for blood-brain barrier penetration .

- Synthetic Utility: The HBK series () demonstrates the role of phenoxyalkoxy chains in modulating receptor interactions, suggesting that substituent flexibility could be explored for the target compound .

Biological Activity

1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-amine hydrochloride (CAS No. 1417794-04-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a methoxyphenyl moiety. Its molecular formula is C12H16ClN2O2S, and it exhibits a molecular weight of approximately 288.79 g/mol. The presence of the sulfonyl group is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity due to its ability to form strong interactions with biological macromolecules.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant enzyme inhibition properties. For instance, derivatives featuring sulfonyl groups have been studied for their inhibitory effects on various enzymes involved in disease pathways, including cancer and neurodegenerative disorders.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in specific cancer cell lines. In vitro assays have shown that related compounds can induce apoptosis and cell cycle arrest in cancer cells.

- Neuroprotective Effects : The compound's potential neuroprotective effects are being explored, particularly in the context of Alzheimer's disease. Compounds with similar structures have demonstrated acetylcholinesterase inhibition, which is beneficial for cognitive function.

- Antimicrobial Activity : Some studies have indicated that sulfonamide derivatives possess antimicrobial properties, suggesting that this compound could also exhibit similar effects.

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of related compounds:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of a series of pyrrolidine derivatives on breast cancer cell lines (MDA-MB-436). Results indicated that certain derivatives showed enhanced potency compared to standard treatments (IC50 values as low as 2.57 µM) .

- Neuroprotective Mechanisms : In a separate investigation, compounds similar to this compound were tested for their ability to penetrate the blood-brain barrier and inhibit cholinesterase enzymes, demonstrating promise as therapeutic agents for neurodegenerative diseases .

Q & A

Q. What are the recommended methods for synthesizing 1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-amine hydrochloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves sulfonylation of pyrrolidin-3-amine derivatives with 2-methoxyphenylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires HPLC with a C18 column (e.g., 98.34% purity confirmed via reverse-phase HPLC, as described for structurally similar sulfonamide compounds) . For quantification, use a UV detector at 254 nm and compare retention times against certified reference standards.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic techniques:

- NMR : H and C NMR to confirm the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and pyrrolidine ring protons (δ ~2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for CHNOSCl).

- FTIR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm) and amine (N–H stretch at ~3300 cm) functionalities. Cross-reference with literature data for analogous compounds .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing this compound?

Methodological Answer: Adopt a hybrid computational-experimental workflow:

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states, as demonstrated by ICReDD’s reaction path search methods .

- Apply statistical experimental design (e.g., response surface methodology) to minimize trial-and-error. For example, vary parameters like temperature, solvent polarity, and base concentration in a fractional factorial design to maximize yield .

- Validate predictions with small-scale experiments and refine computational models iteratively .

Q. How can contradictory solubility or stability data across studies be resolved?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent system).

- Advanced Analytics : Use dynamic light scattering (DLS) for solubility studies and accelerated stability testing (e.g., 40°C/75% RH for 6 weeks) with HPLC monitoring.

- Data Integration : Apply multivariate analysis to identify confounding variables (e.g., trace impurities from synthesis) that may explain discrepancies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats, as recommended for structurally related hydrochlorides with hazards like H318 (eye damage) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via approved hazardous waste channels, adhering to EC Regulation No. 1272/2008 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.